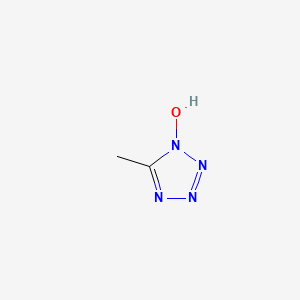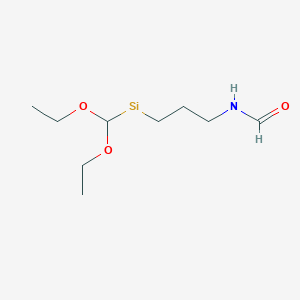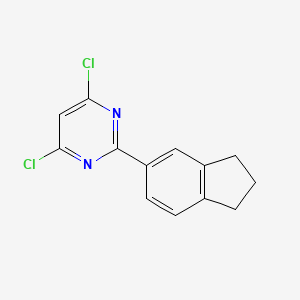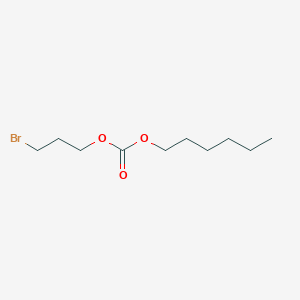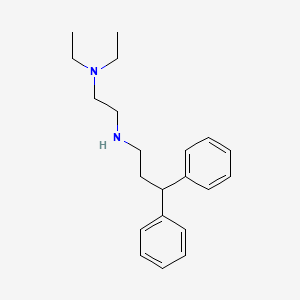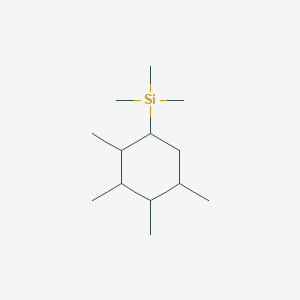
Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane is an organosilicon compound characterized by a cyclohexyl ring substituted with four methyl groups and a trimethylsilyl group. This compound is notable for its unique structural features and its applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane typically involves the hydrosilylation of 2,3,4,5-tetramethylcyclohexene with trimethylsilane. The reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrosilanes, transition metal catalysts.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes.
Aplicaciones Científicas De Investigación
Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane exerts its effects involves the formation of reactive intermediates such as silyl radicals or silyl cations. These intermediates participate in various chemical transformations, including hydrosilylation and reduction reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .
Comparación Con Compuestos Similares
Trimethylsilane: A simpler analog with similar reactivity but lacking the cyclohexyl ring.
Tetramethylsilane: Another related compound with four methyl groups attached to silicon.
Cyclohexylsilane: Contains a cyclohexyl ring but lacks the additional methyl groups.
Uniqueness: Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane is unique due to its combination of a highly substituted cyclohexyl ring and a trimethylsilyl group. This structural feature imparts distinct reactivity and stability, making it valuable in specific synthetic applications .
Propiedades
Número CAS |
89811-58-5 |
|---|---|
Fórmula molecular |
C13H28Si |
Peso molecular |
212.45 g/mol |
Nombre IUPAC |
trimethyl-(2,3,4,5-tetramethylcyclohexyl)silane |
InChI |
InChI=1S/C13H28Si/c1-9-8-13(14(5,6)7)12(4)11(3)10(9)2/h9-13H,8H2,1-7H3 |
Clave InChI |
BVVLMDRUQKSKIE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C(C1C)C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Benzylsulfanyl)ethenyl]benzene](/img/structure/B14381559.png)
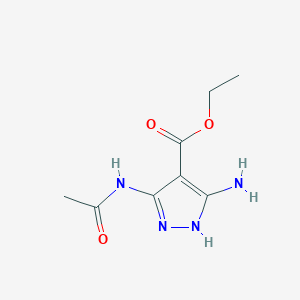
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
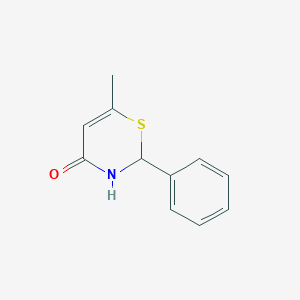
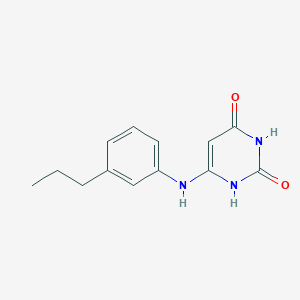
![1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene](/img/structure/B14381606.png)
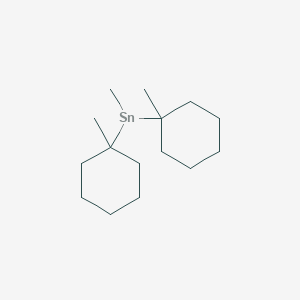
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
